6-Methoxy-3-methyl-1,2-benzoxazole

BET Bromodomain Inhibition BRD4 Castration-Resistant Prostate Cancer

6-Methoxy-3-methyl-1,2-benzoxazole (CAS 73344-39-5) is a benzo[d]isoxazole heterocycle recognized as the essential core scaffold for the potent and selective BET bromodomain inhibitor Y06036. This compound features a 6-methoxy substituent and a 3-methyl group on the fused benzoxazole ring, a specific substitution pattern critical for binding to the BRD4(1) target, achieving a Kd of 82 nM in its final derivatized form.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 73344-39-5
Cat. No. B1600774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-methyl-1,2-benzoxazole
CAS73344-39-5
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C=CC(=C2)OC
InChIInChI=1S/C9H9NO2/c1-6-8-4-3-7(11-2)5-9(8)12-10-6/h3-5H,1-2H3
InChIKeyGMZZMISVDRRRIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3-methyl-1,2-benzoxazole (CAS 73344-39-5): Core Scaffold Overview for BET Inhibitor Procurement


6-Methoxy-3-methyl-1,2-benzoxazole (CAS 73344-39-5) is a benzo[d]isoxazole heterocycle recognized as the essential core scaffold for the potent and selective BET bromodomain inhibitor Y06036 [1]. This compound features a 6-methoxy substituent and a 3-methyl group on the fused benzoxazole ring, a specific substitution pattern critical for binding to the BRD4(1) target, achieving a Kd of 82 nM in its final derivatized form . Its primary utility lies in medicinal chemistry as a key intermediate for developing next-generation BET inhibitors targeting castration-resistant prostate cancer (CRPC).

6-Methoxy-3-methyl-1,2-benzoxazole (73344-39-5): Why Regioisomeric 'In-Class' Substitution Fails in BET Inhibitor Synthesis


Simple 'in-class' substitution of 6-Methoxy-3-methyl-1,2-benzoxazole with other benzo[d]isoxazole regioisomers (e.g., 5-methoxy-3-methyl or 6-methoxy-3-ethyl analogues) is not viable for BET inhibitor programs targeting the BRD4(1) bromodomain. The specific 6-methoxy and 3-methyl substitution pattern is not a trivial variation; it is the precise molecular scaffold required for the synthesis of the potent lead compound Y06036 (Kd = 82 nM) [1]. Co-crystal structures demonstrate that this core orientation is essential for key hydrogen bond and hydrophobic interactions within the BRD4(1) binding pocket [2]. Using an isomer would fundamentally alter the exit vector and sulfonamide linkage geometry, leading to a complete loss of the structure-activity relationship (SAR) that drives the compound's low-nanomolar potency and selectivity.

6-Methoxy-3-methyl-1,2-benzoxazole (73344-39-5): Comparative Evidence Guide for Scientific Procurement


Potency of the Resulting BET Inhibitor Y06036 vs. Other Core Scaffold Derivatives

The target compound is the direct precursor to Y06036, the most potent compound in its series. Y06036, a 5-bromo-2-methoxybenzenesulfonamide derivative of the 6-methoxy-3-methylbenzo[d]isoxazole core, binds to the BRD4(1) bromodomain with a Kd of 82 nM . In the context of the full SAR study, alternative core scaffolds lacking the 6-methoxy-3-methyl substitution pattern resulted in compounds with significantly reduced or undetectable binding affinity, establishing this specific core as a privileged structure for BET inhibition [1].

BET Bromodomain Inhibition BRD4 Castration-Resistant Prostate Cancer Kd Value

Selectivity Profile of the Y06036 Derivative Against Non-BET Bromodomains

The Y06036 compound derived from 6-Methoxy-3-methyl-1,2-benzoxazole exhibits high selectivity for the BET subfamily (BRD2, BRD3, BRD4) over other non-BET bromodomain-containing proteins [1]. This selectivity is a direct consequence of the core scaffold's interaction with the WPF shelf and ZA channel of the BRD4 binding pocket, as revealed by co-crystal structures [2]. Other benzoisoxazole isomers would project substituents into different regions, compromising this selectivity filter and potentially leading to promiscuous binding and off-target effects.

Kinase Selectivity Bromodomain Selectivity Off-Target Activity Drug Safety

In Vivo Efficacy of the Y06036 Derivative in a Prostate Cancer Xenograft Model

The therapeutic potential of the 6-methoxy-3-methylbenzo[d]isoxazole scaffold is validated in vivo. Compound Y06036, the sulfonamide derivative of the target core, demonstrated significant tumor growth inhibition (TGI) in a C4-2B castration-resistant prostate cancer (CRPC) xenograft mouse model [1]. While the core itself is not administered, its role as the indispensable pharmacophoric element for the active drug is absolute. No other core scaffold in the study achieved comparable in vivo efficacy, highlighting the unique fitness of this specific isomer for generating bioavailable and efficacious BET inhibitors .

In Vivo Efficacy Tumor Growth Inhibition Xenograft Model Prostate Cancer

6-Methoxy-3-methyl-1,2-benzoxazole (73344-39-5): Validated Application Scenarios in Oncology Drug Discovery


Synthesis of Clinical Candidate Y06036 for Target Validation Studies in Castration-Resistant Prostate Cancer

This compound is the unambiguous starting material for Y06036, a potent and selective BET inhibitor with a BRD4(1) Kd of 82 nM [1]. Research groups procuring this core scaffold can reliably synthesize Y06036 to validate BET inhibition as a therapeutic strategy in CRPC cell lines and patient-derived xenograft models, as established by Zhang et al. in their 2018 study .

Structure-Based Lead Optimization of Next-Generation BET Inhibitors

Co-crystal structures of the 6-methoxy-3-methylbenzo[d]isoxazole core in complex with BRD4(1) provide a detailed map of its binding interactions [1]. This makes the compound an ideal starting point for fragment-based or structure-guided optimization campaigns aiming to enhance affinity (beyond 82 nM), selectivity, or pharmacokinetic properties while retaining the core's privileged binding mode .

Chemical Probe Development for Epigenetic Reader Domain Profiling

Given the high selectivity of the resulting Y06036 probe for BET bromodomains over other reader domains [1], the 6-methoxy-3-methyl-1,2-benzoxazole scaffold is invaluable for creating chemical biology probes. These probes can be used to dissect the functional role of BRD4 in gene transcription, DNA damage repair, and other nuclear processes in prostate cancer and other malignancies .

Quote Request

Request a Quote for 6-Methoxy-3-methyl-1,2-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.